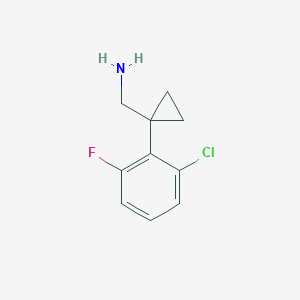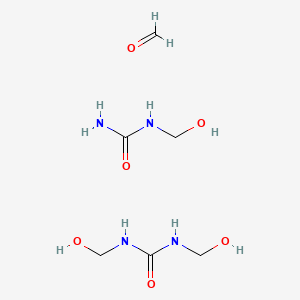
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde: is an organic compound with the formula OC(NHCH₂OH)₂. This white, water-soluble solid is an intermediate in the formation of urea-formaldehyde resins . It is formed upon the treatment of urea with an excess of formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-bis(hydroxymethyl)urea is synthesized by reacting urea with formaldehyde. The reaction typically occurs in a stirred vessel where 2 moles of formaldehyde are added per mole of urea . The solution is neutralized with triethanolamine, and urea is added with cooling. The temperature must not exceed 40°C during this slightly exothermic reaction .
Industrial Production Methods: The industrial production of 1,3-bis(hydroxymethyl)urea follows a similar process, ensuring the reaction conditions are controlled to maintain product quality. The compound is produced in large quantities for use in various applications, particularly in the manufacture of urea-formaldehyde resins .
Chemical Reactions Analysis
Types of Reactions: 1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1,3-bis(hydroxymethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of urea-formaldehyde resins.
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 1,3-bis(hydroxymethyl)urea involves its reactivity with various functional groups. The hydroxymethyl groups can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions .
Comparison with Similar Compounds
Dimethylolurea: Another compound with similar reactivity and applications.
N,N’-Dihydroxymethylurea: Shares similar chemical properties and uses.
Oxymethurea: Another related compound with comparable reactivity.
Uniqueness: 1,3-bis(hydroxymethyl)urea is unique due to its specific reactivity with formaldehyde, leading to the formation of urea-formaldehyde resins. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C6H16N4O6 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea |
InChI |
InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2 |
InChI Key |
HEFPRIRFIJJZBN-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C(NC(=O)N)O.C(NC(=O)NCO)O |
Related CAS |
62073-57-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
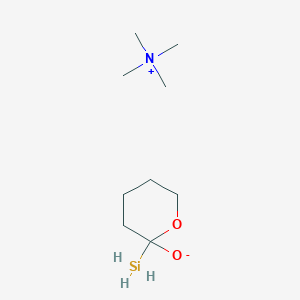
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
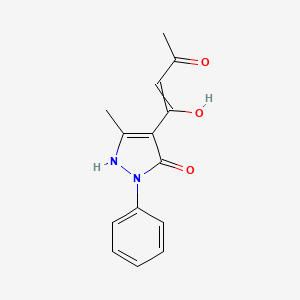
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
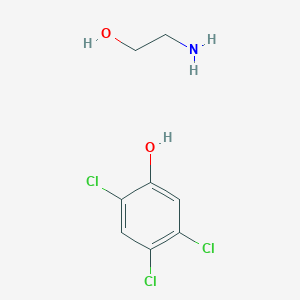
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
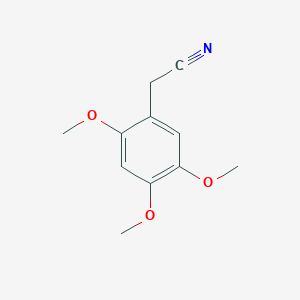
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
